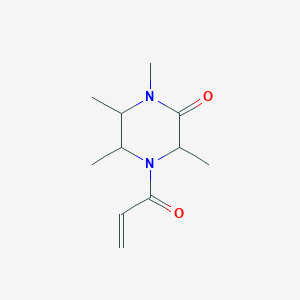
1-Benzothiophène-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzothiophene-3-sulfonamide is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The sulfonamide group attached at the third position of the benzothiophene ring imparts unique chemical and biological properties to this compound. Benzothiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
1-Benzothiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
It’s known that sulfonamides, a class of compounds to which 1-benzothiophene-3-sulfonamide belongs, primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
Sulfonamides, including 1-Benzothiophene-3-sulfonamide, are known to inhibit the activity of dihydropteroate synthetase . They act as competitive inhibitors of p-aminobenzoic acid (PABA), a substrate of the enzyme in the folic acid metabolism cycle . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 1-Benzothiophene-3-sulfonamide disrupts the folic acid synthesis pathway in bacteria . Folic acid is a vital cofactor in the synthesis of nucleic acids. Therefore, its deficiency leads to impaired DNA synthesis, which in turn affects cell division and growth .
Pharmacokinetics
It’s known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .
Result of Action
The inhibition of folic acid synthesis by 1-Benzothiophene-3-sulfonamide leads to a deficiency of nucleic acids, impairing DNA synthesis and affecting cell division and growth . This results in the inhibition of bacterial growth, making sulfonamides effective bacteriostatic agents .
Analyse Biochimique
Biochemical Properties
They have been proven to be effective drugs in present respective disease scenarios, showing remarkable effectiveness with respect to their biological and physiological functions .
Cellular Effects
Benzothiophene derivatives have been reported to have significant effects on various types of cells and cellular processes . They have been used as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .
Molecular Mechanism
Benzothiophenes have been reported to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-Benzothiophene-3-sulfonamide in laboratory settings. Benzothiophene derivatives have been reported to show excellent charge transport properties in field-effect devices .
Dosage Effects in Animal Models
Sulfonamides, a class of drugs to which 1-Benzothiophene-3-sulfonamide belongs, have been reported to show some risk in animal studies .
Metabolic Pathways
Sulfonamides, a class of drugs to which 1-Benzothiophene-3-sulfonamide belongs, are known to undergo phase I and phase II metabolic reactions .
Transport and Distribution
Sulfonamides, a class of drugs to which 1-Benzothiophene-3-sulfonamide belongs, are known to be readily absorbed orally and distributed throughout the body .
Subcellular Localization
It is known that sulfonamides, a class of drugs to which 1-Benzothiophene-3-sulfonamide belongs, are distributed throughout the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzothiophene-3-sulfonamide can be synthesized through various methods. One common approach involves the reaction of benzothiophene with sulfonamide precursors under suitable conditions. For instance, the reaction of benzothiophene with chlorosulfonic acid followed by treatment with ammonia or an amine can yield 1-benzothiophene-3-sulfonamide. Another method involves the use of aryne intermediates and alkynyl sulfides to form benzothiophene derivatives .
Industrial Production Methods: Industrial production of 1-benzothiophene-3-sulfonamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as sulfonation, amination, and purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzothiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction of the sulfonamide group can yield amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, organometallic reagents, and nucleophiles such as amines or thiols are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiophene derivatives.
Comparaison Avec Des Composés Similaires
Benzothiophene: The parent compound without the sulfonamide group.
2-Benzothiophene-1-sulfonamide: A similar compound with the sulfonamide group at a different position.
Thiophene-2-sulfonamide: A related compound with a thiophene ring instead of benzothiophene.
Uniqueness: 1-Benzothiophene-3-sulfonamide is unique due to the specific positioning of the sulfonamide group, which influences its chemical reactivity and biological activity. The presence of both the benzothiophene ring and the sulfonamide group provides a versatile scaffold for the development of new compounds with diverse applications .
Propriétés
IUPAC Name |
1-benzothiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVAENLIIOACPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2448746.png)

![methyl 2-[[(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2448748.png)

![2-({[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2448751.png)
![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)

![3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(pyridin-3-yl)pyridazine](/img/structure/B2448756.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)


![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)
